

Application Notes and Protocols: Synthesis of 2,1,3-Benzothiadiazole-4-carbaldehyde

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Compound of Interest

Compound Name: 2,1,3-Benzothiadiazole-4-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **2,1,3-benzothiadiazole-4-carbaldehyde**, a valuable building block in the development of novel therapeutic agents and functional materials. The presented methodology is based on the organocatalytic formylation of a boronic acid precursor, a modern and efficient approach.

Introduction

2,1,3-Benzothiadiazole and its derivatives are important scaffolds in medicinal chemistry and materials science due to their unique electronic properties and biological activities. The introduction of a carbaldehyde group at the 4-position provides a versatile handle for further molecular elaboration, enabling the synthesis of a wide range of derivatives for screening and application. The following protocol details a two-step synthesis commencing with the borylation of 2,1,3-benzothiadiazole to yield the boronic acid precursor, followed by an organocatalytic formylation to afford the target aldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of **2,1,3-benzothiadiazole-4-carbaldehyde**. Please note that yields are indicative and may vary based on experimental conditions and scale.

Step	Reaction	Starting Material	Key Reagents	Product	Typical Yield (%)
1	Iridium-catalyzed C-H Borylation	2,1,3-Benzothiadiazole	$B_2(\text{pin})_2$, $[\text{Ir}(\text{OMe})\text{COD}]_2$, dtbpy	2,1,3-Benzothiadiazole-4-boronic acid pinacol ester	60-70%
2	Organocatalytic Formylation	2,1,3-Benzothiadiazole-4-boronic acid	Glyoxylic acid, Morpholine	2,1,3-Benzothiadiazole-4-carbaldehyde	70-80%

Experimental Protocols

Step 1: Synthesis of 2,1,3-Benzothiadiazole-4-boronic acid pinacol ester

This procedure is adapted from modern C-H activation methodologies for the regioselective borylation of heterocyclic compounds.

Materials:

- 2,1,3-Benzothiadiazole
- Bis(pinacolato)diboron ($B_2(\text{pin})_2$)
- $[\text{Ir}(\text{OMe})\text{COD}]_2$ (μ -methoxobis(1,5-cyclooctadiene)diiridium(I))
- 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Cyclohexane)
- Inert gas (Argon or Nitrogen)
- Standard glassware for anhydrous reactions

- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

- In a dry Schlenk flask under an inert atmosphere, combine 2,1,3-benzothiadiazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), $[\text{Ir}(\text{OMe})\text{COD}]_2$ (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (3.0 mol%).
- Add anhydrous solvent (e.g., THF) to the flask.
- Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 2,1,3-benzothiadiazole-4-boronic acid pinacol ester as a solid.

Step 2: Synthesis of 2,1,3-Benzothiadiazole-4-carbaldehyde

This protocol utilizes an organocatalytic formylation of the boronic acid precursor.[\[1\]](#)

Materials:

- 2,1,3-Benzothiadiazole-4-boronic acid (or its pinacol ester)
- Glyoxylic acid monohydrate
- Morpholine
- Solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

- Standard laboratory glassware
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

- To a solution of 2,1,3-benzothiadiazole-4-boronic acid (1.0 eq) in the chosen solvent (e.g., DMF), add glyoxylic acid monohydrate (1.5 eq) and morpholine (2.0 eq).
- Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction by TLC.
- After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield **2,1,3-benzothiadiazole-4-carbaldehyde**.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of **2,1,3-benzothiadiazole-4-carbaldehyde**.

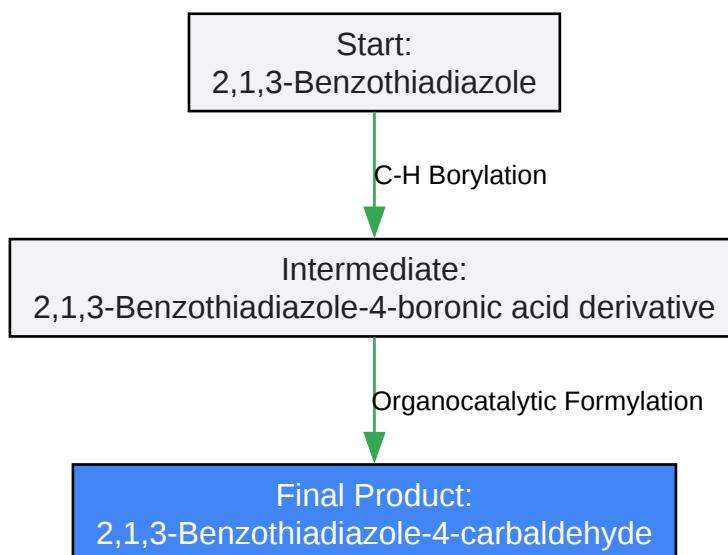


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Caption: Synthetic workflow for **2,1,3-benzothiadiazole-4-carbaldehyde**.

Logical Relationship of Synthesis

The diagram below outlines the logical progression from the starting material to the final product.

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Caption: Logical steps in the synthesis of the target compound.

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References

- 1. Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
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